molecular formula C7H6ClN3O2 B13903070 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride

1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride

Cat. No.: B13903070
M. Wt: 199.59 g/mol
InChI Key: WLPXKVZXLHNGFI-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrazolo[3,4-c]pyridine
  • 1H-pyrazolo[4,3-b]pyridine
  • 1H-pyrazolo[4,3-c]pyridine
  • 1H-pyrazolo[1,5-a]pyridine

Uniqueness

1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and the development of novel therapeutic agents .

Properties

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-1-4-3-9-10-6(4)8-2-5;/h1-3H,(H,11,12)(H,8,9,10);1H

InChI Key

WLPXKVZXLHNGFI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=NC=C1C(=O)O.Cl

Origin of Product

United States

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